molecular formula C8H3F5O B1360683 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone CAS No. 886371-05-7

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1360683
CAS No.: 886371-05-7
M. Wt: 210.1 g/mol
InChI Key: JMRMOPRHHLTLDG-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of both difluorophenyl and trifluoromethyl groups

Biochemical Analysis

Biochemical Properties

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. The interactions between this compound and these enzymes often involve the formation of enzyme-substrate complexes, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing their function and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule’s function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biochemical impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold doses at which the compound begins to exert significant biochemical effects, such as enzyme inhibition or activation. Additionally, high doses of this compound can result in toxic effects, including liver and kidney damage, highlighting the need for careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites within the cell. The metabolic pathways of this compound are complex and can vary depending on the specific cellular context and the presence of other biochemical factors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These proteins facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its biochemical effects, as different tissues and cell types may exhibit varying levels of sensitivity to the compound.

Subcellular Localization

The subcellular localization of this compound is a critical factor in determining its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biochemical impact, highlighting the importance of understanding its subcellular distribution in various experimental contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,4-difluorobenzoyl chloride with trifluoroacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRMOPRHHLTLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645227
Record name 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886371-05-7
Record name 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886371-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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